molecular formula C4H12N2 B1201636 Tetramethylhydrazine CAS No. 6415-12-9

Tetramethylhydrazine

Cat. No.: B1201636
CAS No.: 6415-12-9
M. Wt: 88.15 g/mol
InChI Key: DHBZRQXIRAEMRO-UHFFFAOYSA-N
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Description

Tetramethylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It is a colorless liquid with a strong, ammonia-like odor. This compound is part of the hydrazine family, which is known for its applications in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

Tetramethylhydrazine, also known as Tetramethylpyrazine (TMP), is a major alkaloid in Ligusticum chuanxiong Hort . It plays an increasingly significant role during neurodegenerative diseases . It has been found to have roles as an anti-inflammatory, antioxidative, antiplatelet citatory poisoning, and anti-inflammation .

Mode of Action

This compound prevents cells from entering the cell cycle and reduces neuronal apoptosis by downregulating the expression of the cyclin E protein and upregulating the expression of the P21 protein . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .

Biochemical Pathways

This compound acts on multiple signaling pathways in cancer cells to modulate several changes in phenotype such as cell proliferation, apoptosis, cell cycle arrest, migration, invasion, and angiogenesis . It has been found to inhibit the P38 MAPK expression and the transcriptional factor forkhead box O1 which blocks the signal transduction pathway mediated by these two proteins, thus playing an antiapoptotic role .

Pharmacokinetics

This compound has been found to be partly effective in protecting the liver from carcinogenesis initiated by diethylnitrosamine . Hepatic insufficiency could alter its pharmacokinetics . In a study conducted on healthy Chinese volunteers, it was found that this compound had a good safety profile and was well tolerated . The median time to maximum plasma concentration (Tmax) was 2.48–3.24 h and the mean half-life (t1/2) was 1.28 to 2.10 h across all doses .

Result of Action

The result of this compound’s action is the prevention of cells from entering the cell cycle and the reduction of neuronal apoptosis . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that hydrazines can undergo oxidative activation in several enzymatic systems in vitro . Free radicals or carbonium ions have been proposed as active intermediates during such activation . The toxic effects elicited by hydrazines have also been linked to free radical-mediated activation .

Biochemical Analysis

Biochemical Properties

Tetramethylhydrazine plays a significant role in biochemical reactions, particularly in oxidative activation processes. It interacts with various enzymes and proteins, including cytochrome P-450 and horseradish peroxidase, facilitating the formation of free radicals and carbonium ions . These interactions are crucial for the compound’s role in biochemical toxicology, where it can induce oxidative stress and other cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through oxidative activation. It can bind to enzymes such as cytochrome P-450, leading to the formation of reactive intermediates like free radicals and carbonium ions . These intermediates can cause enzyme inhibition or activation, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of various byproducts . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, including hepatic necrosis and other toxic responses.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidative activation and degradation. It interacts with enzymes such as cytochrome P-450 and horseradish peroxidase, leading to the formation of reactive intermediates . These intermediates can affect metabolic flux and alter metabolite levels, contributing to the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its activity and function, affecting cellular responses to oxidative stress.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within these subcellular structures.

Preparation Methods

Tetramethylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with formaldehyde, followed by reduction with hydrogen in the presence of a catalyst. Industrial production methods often utilize similar processes but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

Tetramethylhydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tetramethylhydrazine is part of the methylhydrazine family, which includes several similar compounds:

Compared to these compounds, this compound is unique due to its higher degree of methylation, which influences its reactivity and applications. Its structure allows for more complex interactions and reactions, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1,1,2,2-tetramethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBZRQXIRAEMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61556-82-9 (mono-hydrochloride)
Record name Tetramethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10214358
Record name Tetramethylhydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6415-12-9
Record name Tetramethylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6415-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472
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Record name TETRAMETHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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